2-Chloro-N-isopropyl-6-(trifluoromethyl)nicotinamide
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Overview
Description
2-Chloro-N-isopropyl-6-(trifluoromethyl)nicotinamide is a chemical compound that belongs to the class of nicotinamides. This compound is characterized by the presence of a trifluoromethyl group, which is known for its significant impact on the chemical and biological properties of molecules. The trifluoromethyl group is often incorporated into pharmaceuticals, agrochemicals, and materials due to its ability to enhance metabolic stability, lipophilicity, and bioavailability .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of trifluoromethylation reactions, which can be achieved through various approaches, including the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates . The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 2-Chloro-N-isopropyl-6-(trifluoromethyl)nicotinamide may involve large-scale trifluoromethylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-isopropyl-6-(trifluoromethyl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions, typically in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .
Scientific Research Applications
2-Chloro-N-isopropyl-6-(trifluoromethyl)nicotinamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Chloro-N-isopropyl-6-(trifluoromethyl)nicotinamide involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to its targets, leading to increased potency and efficacy. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and resulting in various biological effects . The exact pathways involved depend on the specific application and target of the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Chloro-N-isopropyl-6-(trifluoromethyl)nicotinamide is unique due to its specific structure, which combines the trifluoromethyl group with the nicotinamide framework. This combination imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
2-chloro-N-propan-2-yl-6-(trifluoromethyl)pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClF3N2O/c1-5(2)15-9(17)6-3-4-7(10(12,13)14)16-8(6)11/h3-5H,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOVDGFZXMRXAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=C(N=C(C=C1)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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